![molecular formula C17H16N2O3S3 B2681868 3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 903250-28-2](/img/structure/B2681868.png)
3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide, also known as compound 1, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to the specified compound, have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies revealed that the N-sulfonamide derivative plays a significant role in interacting with DNA and can induce cell death primarily through apoptosis. Such compounds have been tested for antiproliferative activity in yeast and human tumor cells, showing promising results, particularly against colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes (González-Álvarez et al., 2013).
Antibacterial Activity
Novel derivatives of benzenesulfonamide have demonstrated promising antibacterial activity against anaerobic Gram-positive bacterial strains. This suggests potential applications in developing new antibacterial agents (Sławiński et al., 2013).
Carbonic Anhydrase Inhibitors
Compounds incorporating elements of the specified chemical structure have been explored as carbonic anhydrase inhibitors. These studies have found applications in treating glaucoma, with some derivatives showing better efficacy and prolonged action compared to standard drugs (Casini et al., 2003).
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-12-4-6-13(7-5-12)25(21,22)10-8-16(20)19-17-18-14(11-24-17)15-3-2-9-23-15/h2-7,9,11H,8,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRSJJHXFZYDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681785.png)
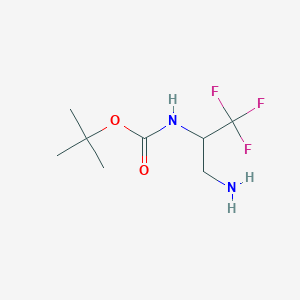
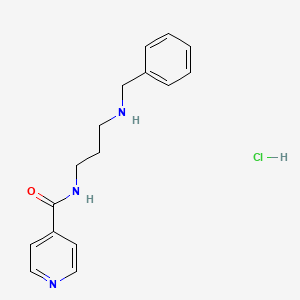
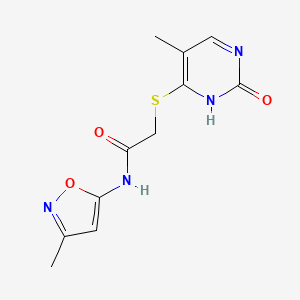
![[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol](/img/structure/B2681794.png)
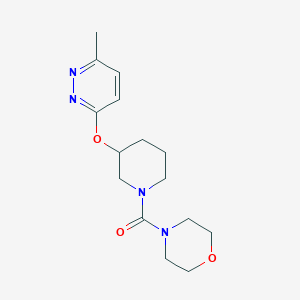
![1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2681799.png)
![[({[(2,2-dimethylpropanoyl)oxy]methoxy}({[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyloxan-2-yl]methyl})phosphoryl)oxy]methyl 2,2-dimethylpropanoate](/img/structure/B2681802.png)
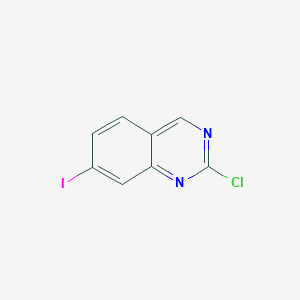
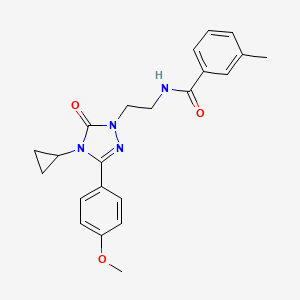
![2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide](/img/structure/B2681806.png)
![1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone](/img/structure/B2681807.png)
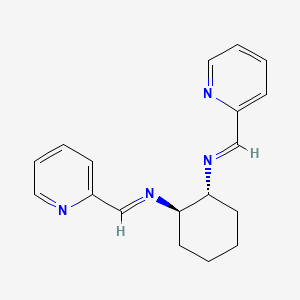
![3-(2-Fluorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2681809.png)